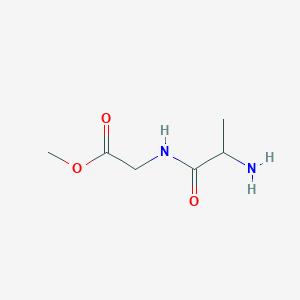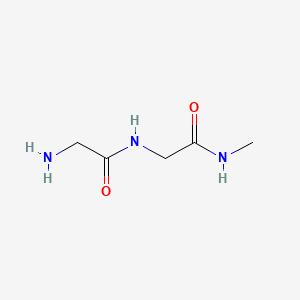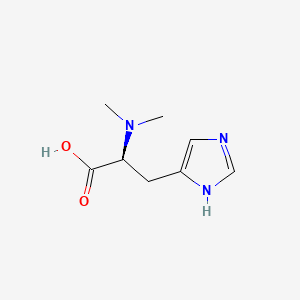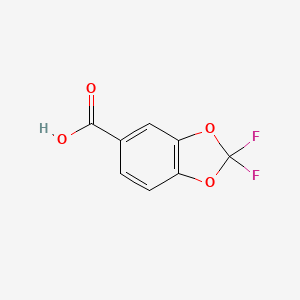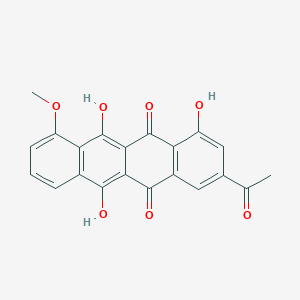
3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is a chemical compound known for its unique structural properties and versatile applications in scientific research This compound is part of the tetracene family, which is characterized by a linear arrangement of four benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts acylation of a tetracene derivative, followed by selective hydroxylation and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key factors in industrial production include the choice of solvents, reaction times, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is utilized in several scientific research areas:
Chemistry: As a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigating its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, DNA, or cellular receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,3,6-trideoxy-3-{[4-ethoxy-4-(β-D-glucopyranuronosyloxy)butyl]amino}-α-L-xylo-hexopyranoside
- (S)-3-Acetyl-3,4-dihydro-3,5,12-trihydroxy-10-methoxy-1,6,11(2H)-naphthacenetrione
Uniqueness
3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications that require precise chemical behavior.
Properties
IUPAC Name |
3-acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c1-8(22)9-6-11-14(12(23)7-9)20(26)17-16(19(11)25)18(24)10-4-3-5-13(28-2)15(10)21(17)27/h3-7,23-24,27H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHNHEFBYGYLQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348238 |
Source


|
| Record name | 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20982-41-6 |
Source


|
| Record name | 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

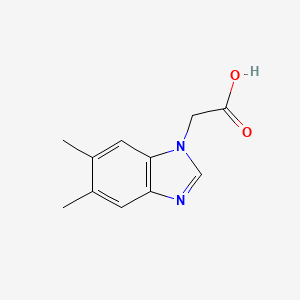
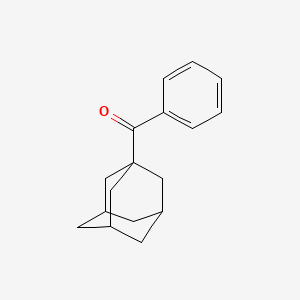
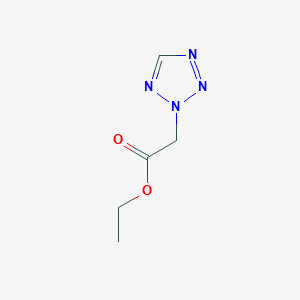
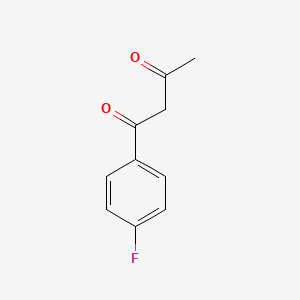
![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)
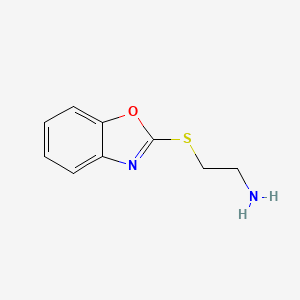
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)
